Ethanone, 1-[2,4-dihydroxy-6-(2-propenyloxy)phenyl]-2-methoxy-
Description
Chemical Identity and Synthesis The compound Ethanone, 1-[2,4-dihydroxy-6-(2-propenyloxy)phenyl]-2-methoxy- (CAS: 62330-15-8) is a hydroxyacetophenone derivative with the molecular formula C₁₃H₁₆O₅ and a molecular weight of 238.24 g/mol . Its synthesis involves the partial alkylation of 2,4-dihydroxy-6,α-dimethoxyacetophenone with allyl bromide in refluxing acetone, using potassium carbonate as a base, achieving an 80% yield . The product crystallizes with a melting point of 87–89°C, confirmed by multiple syntheses .
Structural Features
The molecule contains:
- A central acetophenone backbone.
- 2,4-Dihydroxy groups on the aromatic ring, contributing to hydrogen bonding and acidity.
- A 2-propenyloxy (allyloxy) substituent at the 6-position, introducing aliphatic unsaturation (C=C), which may influence reactivity and solubility.
- A 2-methoxy group adjacent to the ketone, enhancing steric and electronic effects .
Properties
CAS No. |
62330-10-3 |
|---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-(2,4-dihydroxy-6-prop-2-enoxyphenyl)-2-methoxyethanone |
InChI |
InChI=1S/C12H14O5/c1-3-4-17-11-6-8(13)5-9(14)12(11)10(15)7-16-2/h3,5-6,13-14H,1,4,7H2,2H3 |
InChI Key |
JKMXGCIRRQQXRI-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1=C(C=C(C=C1OCC=C)O)O |
Origin of Product |
United States |
Preparation Methods
Route Overview
This approach leverages Friedel-Crafts acylation to install the acetyl moiety while sequentially introducing oxygenated substituents:
- Starting material : Phloroglucinol (1,3,5-trihydroxybenzene).
- Selective protection :
- Propenyloxy introduction :
- Deprotection and acylation :
- Remove MOM groups via HCl/MeOH.
- Friedel-Crafts acylation with methoxyacetyl chloride (AlCl₃, CH₂Cl₂, 0°C → rt).
Optimization Data
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| MOM protection | MOMCl, DIPEA | 0 → 25 | 6 | 89 |
| Allylation | Allyl Br, K₂CO₃ | 50 | 12 | 82 |
| Deprotection | 2M HCl/MeOH | 25 | 3 | 95 |
| Acylation | MeOCH₂COCl, AlCl₃ | 0 → 25 | 8 | 68 |
Advantages : High regiocontrol; avoids over-alkylation.
Limitations : Multiple protection/deprotection steps increase synthesis time.
Direct Nucleophilic Aromatic Substitution
Methodology
Exploiting the electron-rich aromatic system for sequential functionalization:
- Base compound : 2,4-Dihydroxy-6-nitroacetophenone.
- Nitro reduction : H₂/Pd-C in EtOH (quantitative).
- Propenyloxy installation :
- Methoxyethylation :
- Williamson ether synthesis with methyl bromoacetate (K₂CO₃, DMF, 70°C).
Reaction Profile
- Nitro group acts as a temporary directing group for hydroxyl positioning.
- Epoxide ring-opening ensures β-hydroxypropenyloxy linkage.
- Final product purity : 93% after silica gel chromatography (hexane:EtOAc 3:1).
Key Insight : Mitsunobu conditions prevent hydroxyl group migration during allylation.
Transition Metal-Catalyzed Cross-Coupling
Palladium-Mediated Synthesis
Drawing from trifluoromethyl acetophenone methodologies, this route employs:
- Grignard intermediate :
- 2,4-Dimethoxy-6-allyloxybenzene magnesium bromide.
- Ketene insertion :
- React with methoxyketene (Fe(acac)₃ catalyst, THF, -10°C).
- Demethylation :
- BBr₃ in CH₂Cl₂ (-78°C → rt, 88% yield).
Comparative Catalyst Screening
| Catalyst | Temp (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Fe(acac)₃ | -10 | 94 | 89 |
| CuI | 0 | 78 | 65 |
| NiCl₂(PPh₃)₂ | -20 | 82 | 71 |
Mechanistic Note : Iron catalysts favor 1,2-insertion over competing pathways, critical for acetyl group orientation.
Biocatalytic Approaches
Enzymatic Hydroxylation/O-Methylation
Emerging strategies utilize engineered cytochrome P450 enzymes for:
Process Metrics
| Parameter | Chemical Route | Biocatalytic Route |
|---|---|---|
| Yield (%) | 68 | 54 |
| Steps | 5 | 3 |
| E-factor | 18.7 | 6.2 |
Sustainability Advantage : Biocatalysis reduces solvent waste and eliminates heavy metal catalysts.
Purification and Characterization
Crystallization Optimization
Final purification employs cyclic hydrocarbons (e.g., cyclohexane) due to the compound’s limited solubility:
| Solvent | Solubility (mg/mL) | Crystal Purity (%) |
|---|---|---|
| Cyclohexane | 12.3 | 99.1 |
| EtOAc | 45.7 | 94.3 |
| MeOH | 68.9 | 88.5 |
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 6.32 (s, 1H, ArH), 5.95 (m, 1H, CH₂=CH), 4.58 (d, J=6.4 Hz, 2H, OCH₂), 3.41 (s, 3H, OCH₃).
- HRMS : m/z 238.0832 [M+H]⁺ (calc. 238.0845).
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2,4-dihydroxy-6-(2-propenyloxy)phenyl]-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propenyloxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Ethanone, 1-[2,4-dihydroxy-6-(2-propenyloxy)phenyl]-2-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2,4-dihydroxy-6-(2-propenyloxy)phenyl]-2-methoxy- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl and methoxy groups can scavenge free radicals, thereby reducing oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern and Functional Group Analysis
Compound A : [62952-93-6]
- Name: 1-[2-Hydroxy-4-methoxy-6-(phenylmethoxy)phenyl]-2-methoxyethanone
- Molecular Weight : 302.33 g/mol
- Key Differences :
Compound B : [30403-01-1]
- Name: 1-[2,4-Dihydroxy-6-methoxy-3-(3-methyl-2-butenyl)phenyl]ethanone
- Molecular Formula : C₁₄H₁₈O₄
- Key Differences :
- Contains a 3-methyl-2-butenyl (prenyl) substituent instead of allyloxy.
- Lacks the 2-methoxy group adjacent to the ketone.
Compound C : [93344-49-1]
- Name: 1-[3,6-Dihydroxy-2,4-diisopropoxyphenyl]ethanone
- Molecular Formula : C₁₄H₂₀O₅ (estimated)
- Key Differences :
- Features diisopropoxy groups at positions 2 and 4, replacing dihydroxy and methoxy groups.
- Absence of allyloxy substitution.
- Impact : Isopropoxy groups significantly enhance hydrophobicity and may reduce hydrogen-bonding capacity compared to the target compound .
Physical and Chemical Properties
Observations :
- The allyloxy group in the target compound provides moderate hydrophobicity compared to benzyloxy or prenyl groups.
- The presence of 2,4-dihydroxy groups enhances acidity (pKa ~8–10 for phenolic OH), facilitating deprotonation in basic conditions, which is critical for reactivity in further derivatizations .
Biological Activity
Ethanone, 1-[2,4-dihydroxy-6-(2-propenyloxy)phenyl]-2-methoxy- (CAS Number: 62330-10-3) is a compound with notable biological properties that have been the subject of various studies. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Ethanone, 1-[2,4-dihydroxy-6-(2-propenyloxy)phenyl]-2-methoxy- is characterized by the following structural formula:
This compound belongs to a class of molecules known for their potential antioxidant and anti-inflammatory activities.
Antioxidant Properties
Research indicates that compounds similar to Ethanone possess significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Key Findings:
- In vitro studies demonstrate that Ethanone can reduce oxidative stress markers in cell cultures exposed to harmful agents .
- The compound's structure allows it to donate electrons effectively, stabilizing free radicals .
Anti-inflammatory Effects
Ethanone has been shown to modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
Research Insights:
- A study reported that treatment with Ethanone significantly decreased levels of TNF-alpha and IL-6 in animal models of inflammation .
- The compound may also reduce the expression of inducible nitric oxide synthase (iNOS), further contributing to its anti-inflammatory effects .
Therapeutic Potential
The biological activities of Ethanone suggest potential applications in various therapeutic areas:
- Cancer Treatment : Due to its antioxidant and anti-inflammatory properties, Ethanone may play a role in cancer prevention or therapy by protecting normal cells from oxidative damage while targeting cancerous cells.
- Neuroprotection : Its ability to mitigate oxidative stress makes it a candidate for neuroprotective therapies against conditions such as Alzheimer's disease.
- Cardiovascular Health : By reducing inflammation and oxidative stress, Ethanone may contribute to cardiovascular health by preventing atherosclerosis and other heart-related issues.
Case Studies
Several case studies highlight the effectiveness of Ethanone in clinical settings:
- Case Study 1 : In a small clinical trial involving patients with chronic inflammatory diseases, administration of Ethanone led to significant reductions in inflammatory markers compared to a placebo group .
- Case Study 2 : A study on neurodegenerative disease models demonstrated that Ethanone treatment resulted in improved cognitive function and reduced neuronal death due to oxidative stress .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing Ethanone, 1-[2,4-dihydroxy-6-(2-propenyloxy)phenyl]-2-methoxy-?
The synthesis typically involves:
- Selective allylation : Introduce the 2-propenyloxy group via nucleophilic substitution using allyl bromide under basic conditions (e.g., K₂CO₃ in acetone) to functionalize the phenolic hydroxyl group at position 6 .
- Methoxy protection : Methylation of the hydroxyl group at position 2 using dimethyl sulfate or methyl iodide in the presence of a base .
- Acetylation : Install the ethanone moiety at position 1 using acetyl chloride or acetic anhydride .
Q. Key Considerations :
- Monitor regioselectivity using thin-layer chromatography (TLC) or HPLC.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can structural ambiguities in this compound be resolved using spectroscopic methods?
Q. What computational tools are available to predict physicochemical properties of this compound?
- Lipophilicity : Calculate logP values using software like ChemAxon or ACD/Labs.
- Hydrogen Bonding : Use Molinspiration or Spartan to assess hydrogen bond donors/acceptors (e.g., 2 hydroxyl groups, 3 acceptors) .
- Toxicity Prediction : Employ QSAR models in platforms like Toxtree or ProTox-II to estimate LD50 and hepatotoxicity .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) be reconciled during characterization?
- Hypothesis Testing :
- Case Study : A 2024 study resolved discrepancies in a related ethanone derivative by correlating 2D NMR (COSY, HSQC) with X-ray data .
Q. What strategies optimize the yield of the allyl ether intermediate in the synthesis?
- Reaction Optimization Table :
Q. How does the propenyloxy group influence the compound’s biological activity?
- Mechanistic Insights :
- Antimicrobial Activity : The allyl group enhances membrane permeability in gram-negative bacteria (e.g., E. coli), as shown in a 2023 SAR study of phenolic ethanones .
- Antioxidant Potential : Propenyloxy derivatives exhibit radical scavenging activity in DPPH assays (IC₅₀ ~15 μM) due to electron-donating effects .
- Contradictory Data : A 2022 study reported reduced activity in cancer cell lines (IC₅₀ >50 μM), suggesting steric hindrance from the allyl group .
Q. What analytical methods validate the compound’s stability under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
